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Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-dependent kinase 7 (CDK7).

[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription.[3][4] It forms a

complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex, which

is essential for activating other CDKs.[3][4] Additionally, as a component of the transcription

factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, playing a

pivotal role in transcription initiation.[3] Due to this dual function, targeting CDK7 has emerged

as a promising therapeutic strategy in oncology, particularly in cancers that are transcriptionally

addicted.[5] SHR5428 has demonstrated significant enzymatic and cellular activity against

triple-negative breast cancer (TNBC) models.[1][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity

of SHR5428, enabling researchers to further investigate its therapeutic potential.

Data Presentation
Table 1: In Vitro Potency of SHR5428

Assay Type Target/Cell Line Parameter Value

Enzymatic Assay CDK7 IC50 2.3 nM[2][6]

Cellular Assay MDA-MB-468 (TNBC) IC50 6.6 nM[2][6]
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Table 2: Kinase Selectivity Profile of SHR5428
Kinase Selectivity

CDK1 High

CDK2 High

CDK4 High

CDK6 High

CDK9 High

CDK12 High

Source: Publicly available data indicates high

selectivity over these kinases; specific IC50

values are not yet publicly detailed.[1][2][4]

Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of SHR5428 targeting CDK7's dual roles.

Experimental Protocols
Protocol 1: CDK7 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of

SHR5428 against the CDK7 enzyme. A common method is a luminescence-based kinase

assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

CDK substrate peptide

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
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SHR5428 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

96-well or 384-well white assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of SHR5428 in DMSO. A typical starting

concentration might be 1 µM, diluted in 10 steps with a 1:3 dilution factor.

Kinase Reaction Setup:

Add 5 µL of kinase assay buffer to each well.

Add 2.5 µL of the SHR5428 dilution or DMSO (for control wells) to the wells.

Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme and substrate peptide mix to each well.

Pre-incubate for 10 minutes at room temperature.

Initiate Kinase Reaction:

Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration

should be at or near the Km for CDK7.

Incubate the plate for 1 hour at 30°C.

Detection:

Stop the kinase reaction and measure the amount of ADP produced by following the

manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent

to deplete unused ATP, followed by the addition of a second reagent to convert ADP to

ATP, which then drives a luciferase reaction.

Measure the luminescence signal using a plate reader.
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Data Analysis:

The luminescence signal is inversely proportional to the kinase activity.

Calculate the percent inhibition for each SHR5428 concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the SHR5428 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Prepare SHR5428
Serial Dilutions

Add Compound, Enzyme,
and Substrate to Plate

Initiate Reaction
with ATP

Incubate at 30°C
for 1 hour

Stop Reaction and
Add Detection Reagents
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Calculate % Inhibition
and Determine IC50
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Caption: Workflow for the CDK7 enzymatic inhibition assay.

Protocol 2: Cell Proliferation Assay (MDA-MB-468)
This protocol measures the effect of SHR5428 on the proliferation of the triple-negative breast

cancer cell line MDA-MB-468. The MTT or AlamarBlue assay is commonly used for this

purpose.

Materials:

MDA-MB-468 cells

Complete growth medium (e.g., L-15 Medium with 10% FBS)

SHR5428 (dissolved in DMSO)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue

reagent

Solubilization solution (for MTT assay)

96-well clear tissue culture plates

CO2 incubator (37°C, 5% CO2)

Microplate reader (absorbance or fluorescence)

Procedure:

Cell Seeding:

Trypsinize and count MDA-MB-468 cells.

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of

complete growth medium.

Incubate overnight to allow cells to attach.
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Compound Treatment:

Prepare a serial dilution of SHR5428 in growth medium from a DMSO stock. Ensure the

final DMSO concentration is below 0.1%.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of SHR5428 or vehicle control (medium with DMSO).

Incubate the plate for 72 hours.

Viability Measurement (MTT Assay Example):

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Incubate overnight at 37°C.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percent viability against the logarithm of the SHR5428 concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for the MDA-MB-468 cell proliferation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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